6-Hydrazinylidenehexane-1,2,3,4,5-pentol
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Overview
Description
6-Hydrazinylidenehexane-1,2,3,4,5-pentol is a complex organic compound characterized by its unique structure, which includes a hydrazone group and multiple hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydrazinylidenehexane-1,2,3,4,5-pentol typically involves the reaction of hexane-1,2,3,4,5-pentol with hydrazine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-70°C to ensure optimal yield. The reaction can be represented as follows:
Hexane-1,2,3,4,5-pentol+Hydrazine→this compound+Water
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors with precise control over temperature, pressure, and reactant concentrations. The process is optimized to maximize yield and purity, often involving multiple purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Hydrazinylidenehexane-1,2,3,4,5-pentol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The hydrazone group can be reduced to form primary amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) facilitate substitution reactions.
Major Products
Oxidation: Formation of hexane-1,2,3,4,5-pentone.
Reduction: Formation of hexane-1,2,3,4,5-pentamine.
Substitution: Formation of halogenated derivatives of hexane-1,2,3,4,5-pentol.
Scientific Research Applications
6-Hydrazinylidenehexane-1,2,3,4,5-pentol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 6-Hydrazinylidenehexane-1,2,3,4,5-pentol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazone group can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the hydroxyl groups can participate in hydrogen bonding, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Hexane-1,2,3,4,5-pentol: Lacks the hydrazone group, making it less reactive in certain chemical reactions.
Hexane-1,2,3,4,5-pentone: Contains ketone groups instead of hydroxyl groups, leading to different reactivity and applications.
Hexane-1,2,3,4,5-pentamine:
Uniqueness
6-Hydrazinylidenehexane-1,2,3,4,5-pentol is unique due to its combination of hydrazone and multiple hydroxyl groups, providing a versatile platform for various chemical modifications and applications. Its ability to undergo diverse chemical reactions and interact with biological targets makes it a valuable compound in research and industry.
Properties
IUPAC Name |
6-hydrazinylidenehexane-1,2,3,4,5-pentol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O5/c7-8-1-3(10)5(12)6(13)4(11)2-9/h1,3-6,9-13H,2,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBNXMEVVZBZIAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=NN)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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